7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
Overview
Description
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, with downstream effects that could include changes in cell signaling, gene expression, and metabolic processes.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the compound could potentially influence a variety of cellular processes, from cell proliferation and differentiation to apoptosis and immune response.
Biochemical Analysis
Biochemical Properties
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, indole derivatives have been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The long-term effects of this compound on cellular function may also depend on its ability to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are known to metabolize indole derivatives, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity of this compound by altering its concentration and distribution within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde involves several steps. One common method includes the reaction of 7-chloroindole with isopropyl bromide in the presence of a base to form 7-chloro-1-isopropylindole. This intermediate is then subjected to a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group at the 4-position, yielding this compound .
Chemical Reactions Analysis
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde can be compared with other indole derivatives such as:
1H-indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position, known for its biological activities.
7-bromo-1-isopropyl-1H-indole-4-carbaldehyde: Similar to this compound but with a bromine atom instead of chlorine, which can affect its reactivity and biological properties.
1H-indole-2-carboxaldehyde: An indole derivative with a formyl group at the 2-position, also studied for its biological activities .
Properties
IUPAC Name |
7-chloro-1-propan-2-ylindole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)14-6-5-10-9(7-15)3-4-11(13)12(10)14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRJCXWWMJNQQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC(=C21)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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